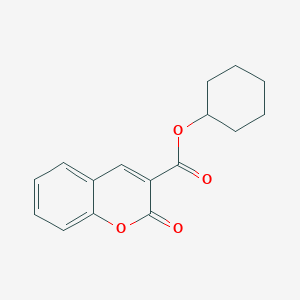

cyclohexyl 2-oxo-2H-chromene-3-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h4-6,9-10,12H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMIJLVQOIKMYCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Cyclohexyl 2 Oxo 2h Chromene 3 Carboxylate

Conventional Esterification Approaches

The most direct route to cyclohexyl 2-oxo-2H-chromene-3-carboxylate involves the esterification of its corresponding carboxylic acid precursor. This classical approach remains a cornerstone of organic synthesis, valued for its reliability and straightforward application.

Reaction Pathways from 2-oxo-2H-chromene-3-carboxylic Acid and Cyclohexanol (B46403)

The fundamental reaction for the synthesis of this compound is the esterification of 2-oxo-2H-chromene-3-carboxylic acid with cyclohexanol. This process typically requires the presence of an acid catalyst to facilitate the condensation reaction, wherein a molecule of water is eliminated. The general transformation is a well-established method for forming ester linkages.

Recent studies have demonstrated the successful synthesis of this compound via this direct esterification pathway. For instance, a notable synthesis was achieved through the Steglich esterification method, which is particularly effective for coupling carboxylic acids and alcohols under mild conditions. mdpi.com

Role of Activating Agents (e.g., DCC, DMAP) in Direct Esterification

To enhance the efficiency of the esterification process, particularly under mild conditions, activating agents are frequently employed. The Steglich esterification, a prime example, utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. mdpi.comorganic-chemistry.org

In this reaction, DCC activates the carboxylic acid group of 2-oxo-2H-chromene-3-carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxyl group of cyclohexanol. organic-chemistry.orgresearchgate.net DMAP acts as an acyl transfer catalyst, further accelerating the reaction. organic-chemistry.orgresearchgate.net This combination of reagents allows the esterification to proceed at room temperature, often with good yields. The reaction of 2-oxo-2H-chromene-3-carboxylic acid with cyclohexanol in the presence of DCC and DMAP for 12 hours yielded this compound as a white solid with a 45% yield. mdpi.com

Table 1: Synthesis of this compound via Steglich Esterification mdpi.com

| Reactant 1 | Reactant 2 | Reagents | Reaction Time (h) | Yield (%) |

| 2-oxo-2H-chromene-3-carboxylic acid | Cyclohexanol | DCC, DMAP | 12 | 45 |

Multicomponent and Catalytic Syntheses of Chromene-3-carboxylates

While direct esterification is a viable route, the synthesis of the precursor, 2-oxo-2H-chromene-3-carboxylic acid, and its ester analogues often relies on more complex and elegant strategies, such as multicomponent reactions and advanced catalytic systems. These methods offer advantages in terms of efficiency, atom economy, and the ability to generate structural diversity.

Knoevenagel Condensation and its Variants in Chromene Synthesis

The Knoevenagel condensation is a widely employed and versatile method for the synthesis of coumarin-3-carboxylates. nih.govsapub.orgsapub.orgresearchgate.net This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as a malonic ester, in the presence of a basic catalyst like piperidine. rsc.orgresearchgate.netsciensage.info The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin (B35378) ring system.

Numerous variations of the Knoevenagel condensation have been developed to improve yields and broaden the substrate scope. For instance, the use of ultrasound irradiation has been shown to accelerate the reaction between o-vanillin and dimethyl or diethyl malonate, leading to high yields of the corresponding coumarin-3-carboxylates. sapub.org Another approach involves the reaction of salicylaldehydes with Meldrum's acid, which can be performed in water at room temperature with catalysts like sodium azide (B81097) or potassium carbonate, affording coumarin-3-carboxylic acids in excellent yields. nih.govresearchgate.net

Table 2: Examples of Knoevenagel Condensation for Coumarin-3-carboxylate Synthesis

| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde | Diethyl malonate | Piperidine, Acetic acid, Ethanol (B145695), Reflux | Ethyl 2-oxo-2H-chromene-3-carboxylate | - | rsc.org |

| Salicylaldehyde | Diethyl malonate | L-proline, Ethanol, 80 °C | Ethyl 2-oxo-2H-chromene-3-carboxylate | 94 | biomedres.us |

| o-Vanillin | Diethyl malonate | Piperidine acetate, Lithium sulfate, Ultrasound, 50 °C | Ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate | 96 | sapub.org |

| Salicylaldehyde | Meldrum's acid | Sodium azide, Water, Room temp. | 2-oxo-2H-chromene-3-carboxylic acid | 99 | nih.gov |

Exploration of Other Condensation Reactions (e.g., Pechmann, Perkin, Wittig) for Analogues

Beyond the Knoevenagel condensation, several other classical named reactions are instrumental in the synthesis of the coumarin nucleus, and by extension, can be applied to the synthesis of analogues of 2-oxo-2H-chromene-3-carboxylic acid.

The Pechmann condensation involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgresearchgate.netresearchgate.netyoutube.com This method is particularly useful for the synthesis of 4-substituted coumarins. researchgate.net

The Perkin reaction , one of the earliest methods for coumarin synthesis, involves the condensation of a salicylaldehyde with an acid anhydride (B1165640) and its corresponding salt. nih.govrsc.orglongdom.org This reaction proceeds through an aldol-type condensation followed by intramolecular esterification. rsc.org

The Wittig reaction offers another synthetic route to coumarins. sciensage.infoijcce.ac.irresearchgate.net This reaction can be adapted to produce coumarin-3-carboxylates, for example, through the reaction of a salicylaldehyde with a phosphorus ylide derived from an α-haloacetate. One-pot modifications of the Wittig reaction have been developed to improve convenience and efficiency. ijcce.ac.ir

Novel Catalytic Systems for Enhanced Reaction Efficiency

The development of novel catalytic systems is a continuous effort in organic synthesis to improve reaction efficiency, reduce environmental impact, and enhance product yields. In the context of chromene-3-carboxylate synthesis, several innovative catalysts have been reported.

For the Knoevenagel condensation, L-proline has been utilized as an efficient and environmentally friendly catalyst for the synthesis of coumarin-3-carboxylic esters, providing good to very good yields. biomedres.us Another green approach employs tetra-butyl ammonium (B1175870) bromide (TBAB) in conjunction with potassium carbonate for the Pechmann condensation under solvent-free conditions, resulting in excellent yields and short reaction times. ijnrd.org

Microwave-assisted synthesis in the presence of ytterbium triflate (Yb(OTf)₃) has been shown to be a highly efficient method for the reaction of salicylaldehydes and Meldrum's acid, producing coumarin-3-carboxylic acids in excellent yields under solvent-free conditions. nih.gov Furthermore, novel heterogeneous catalysts, such as base-metal multifunctional nanomagnetic catalysts and iron oxide nanoparticles functionalized with sulfonic acid, have been developed for the synthesis of various chromene derivatives, offering advantages such as easy recovery and reusability. nih.govoiccpress.com The use of cobalt(II) porphyrin complexes has also been explored for the catalytic synthesis of 2H-chromenes. msu.edu

Derivatization and Functionalization Reactions of this compound

The chemical reactivity of this compound is primarily centered around three regions: the ester functional group, the C4 position of the pyrone ring, and the benzene (B151609) ring. The ester at the C3 position can undergo various nucleophilic acyl substitution reactions. The coumarin nucleus itself can participate in several transformations, including addition reactions and electrophilic substitutions, allowing for extensive derivatization.

Amidation Reactions and Related Transformations

The conversion of the cyclohexyl ester of 2-oxo-2H-chromene-3-carboxylic acid into its corresponding amides is a key transformation, yielding N-substituted 2-oxo-2H-chromene-3-carboxamides. These derivatives are of significant interest due to their diverse biological activities. While direct amidation of this compound is not extensively documented, the reactivity is analogous to that of other alkyl esters of this acid, such as the ethyl or methyl esters, which are widely used as precursors for coumarin-3-carboxamides. acgpubs.orgmdpi.com

The most common method for this transformation is the direct aminolysis or transamidation, which involves heating the ester with a primary or secondary amine, often in a suitable solvent like ethanol. mdpi.com The reaction typically proceeds by nucleophilic attack of the amine on the ester carbonyl, leading to the displacement of the cyclohexanol leaving group.

For example, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with amines such as benzylamine (B48309) or p-aminoacetophenone in refluxing ethanol yields the corresponding N-benzyl and N-(4-acetylphenyl) coumarin-3-carboxamides. acgpubs.org Similarly, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide has been synthesized by refluxing the ethyl ester with 2-(4-methoxyphenyl)ethan-1-amine in ethanol for six hours, resulting in a 94% yield. mdpi.com It is expected that this compound would undergo similar reactions to produce a wide array of N-substituted amides.

Alternative strategies for synthesizing coumarin-3-carboxamides often start from 2-oxo-2H-chromene-3-carboxylic acid, which can be obtained from the hydrolysis of the cyclohexyl ester. The carboxylic acid can then be coupled with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with an organic base. nih.govmdpi.com Another approach involves the copper-catalyzed amidation of the carboxylic acid using tetraalkylthiuram disulfides as the amine source. ias.ac.inresearchgate.net

The reaction with hydrazine (B178648) hydrate (B1144303) is another important transformation of the ester group. Treatment of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in refluxing ethanol leads to the formation of 2-oxo-2H-chromene-3-carbohydrazide. nih.govresearchgate.net This carbohydrazide (B1668358) is a versatile intermediate for the synthesis of various heterocyclic systems and N'-arylidene-2-oxo-2H-chromene-3-carbohydrazides. nih.gov However, under certain conditions, this reaction can also lead to ring-opening of the coumarin lactone, yielding salicylaldehyde azine as a major product. nih.govresearchgate.net

| Amine Reactant | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)ethan-1-amine | N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | Reflux in Ethanol, 6h | 94% | mdpi.com |

| Benzylamine | N-Benzyl-6-nitro-2-oxo-2H-chromene-3-carboxamide (from nitro-substituted ester) | - | - | acgpubs.org |

| p-Aminoacetophenone | N-(4-acetylphenyl)-2-oxo-2H-chromene-3-carboxamide | - | - | acgpubs.org |

| Hydrazine Hydrate | 2-Oxo-2H-chromene-3-carbohydrazide | Reflux in Ethanol, 2h | - | nih.govresearchgate.net |

Hydrolysis and Ester Exchange Reactions

The cyclohexyl ester group of this compound can be readily cleaved through hydrolysis under either acidic or basic conditions to yield 2-oxo-2H-chromene-3-carboxylic acid and cyclohexanol. This hydrolysis is a fundamental reaction for this class of compounds.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method. For the analogous ethyl ester, hydrolysis is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a co-solvent like ethanol. acgpubs.orgrsc.org The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of the alcohol. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to precipitate the 2-oxo-2H-chromene-3-carboxylic acid. rsc.org This procedure is directly applicable to the cyclohexyl ester.

Ester exchange, or transesterification, is another potential reaction of the ester group. While specific studies on the transesterification of this compound are not prevalent, the general principles of this reaction apply. It can be catalyzed by either acids or bases and involves reacting the ester with an excess of another alcohol to replace the cyclohexyl group. For instance, reacting the cyclohexyl ester with methanol (B129727) under acidic conditions would be expected to produce methyl 2-oxo-2H-chromene-3-carboxylate. The synthesis of various coumarin-3-carboxylic esters through a one-pot, FeCl₃-catalyzed reaction of salicylaldehydes, Meldrum's acid, and different alcohols demonstrates the feasibility of incorporating various ester functionalities. researchgate.netnih.gov

| Reaction Type | Typical Reagents | Product | Reference (Analogous Reactions) |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | KOH or NaOH in Ethanol/Water, Heat | 2-Oxo-2H-chromene-3-carboxylic acid | acgpubs.orgrsc.org |

| Acid-Catalyzed Transesterification | Excess R'OH, Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl (R') 2-oxo-2H-chromene-3-carboxylate | researchgate.netnih.gov |

Alkylation and Other Substitution Patterns

Beyond reactions at the ester group, the coumarin nucleus of this compound offers opportunities for further functionalization, particularly at the C3 and C4 positions. The electron-withdrawing nature of the carboxylate group at C3 influences the reactivity of the C4 position, making it susceptible to nucleophilic attack in Michael-type additions. ias.ac.in

Recent advances have focused on decarboxylative functionalization, which typically involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction that expels CO₂. These methods allow for the introduction of various substituents at the C3 or C4 position. ias.ac.in

C3-Alkylation/Arylation: Decarboxylative coupling reactions, often catalyzed by transition metals like palladium or copper, can be used to form new carbon-carbon bonds at the C3 position. For example, coumarin-3-carboxylic acids can undergo coupling with alkyl or aryl carboxylic acids in the presence of K₂S₂O₈ to afford 3-alkyl or 3-aryl coumarins. researchgate.netrsc.org

C4-Functionalization: The C4 position is activated for various transformations. Ruthenium-catalyzed C-H alkenylation has been successfully applied to coumarin-3-carboxylic acids and esters, allowing for the introduction of an alkenyl group at C4 via a decarboxylative pathway for the acids. ias.ac.in Furthermore, visible light-driven photoredox catalysis enables the reductive azaarylation of coumarin-3-carboxylic acids at the C4 position, leading to 4-substituted-chroman-2-ones. acs.orgnih.gov Michael addition of nucleophiles to the C4 position of coumarin-3-carboxylic acids, followed by decarboxylation, is also a viable strategy to introduce substituents. ias.ac.inresearchgate.net

Electrophilic Substitution: The coumarin ring system can also undergo electrophilic substitution reactions, though the presence of the deactivating lactone and carboxylate groups directs substitution to the benzene ring. For instance, bromination of a substituted ethyl coumarin-3-carboxylate with bromine in acetic acid has been reported, demonstrating that the aromatic ring can be functionalized. acgpubs.org Nitration of ethyl 2-oxo-2H-chromene-3-carboxylate is another example of such a transformation. acgpubs.org

| Reaction Type | Position | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Decarboxylative Alkylation | C3 | Alkyl Carboxylic Acids, K₂S₂O₈ | 3-Alkylcoumarins | rsc.org |

| Decarboxylative Alkenylation | C4 | Acrylates, Ruthenium Catalyst | 4-Alkenylcoumarins | ias.ac.in |

| Photocatalytic Reductive Arylation | C4 | (Cyano)azaarenes, fac-Ir(ppy)₃ | 4-Aryl-chroman-2-ones | acs.orgnih.gov |

| Bromination | Benzene Ring | Br₂ in Acetic Acid | Bromo-substituted Coumarin | acgpubs.org |

| Nitration | Benzene Ring | - | Nitro-substituted Coumarin | acgpubs.org |

Advanced Spectroscopic and Structural Elucidation of Cyclohexyl 2 Oxo 2h Chromene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete picture of the proton and carbon environments and their connectivity within cyclohexyl 2-oxo-2H-chromene-3-carboxylate can be assembled.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the coumarin (B35378) core and the cyclohexyl ester group.

The coumarin moiety displays a characteristic singlet for the proton at the C-4 position (H-4), which typically appears at a significant downfield shift, around δ 8.52 ppm, due to its vinylic nature and the anisotropic effect of the adjacent carbonyl group nih.gov. The aromatic protons on the fused benzene (B151609) ring (H-5, H-6, H-7, and H-8) resonate in the range of δ 7.30–7.90 ppm nih.govcore.ac.uk. Their specific chemical shifts and coupling patterns (doublets, triplets, or double doublets) are dependent on their position and the electronic effects of the fused pyrone ring.

The cyclohexyl group protons exhibit a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.20 and 2.10 ppm. The proton attached to the carbon bearing the ester oxygen (H-1') is the most deshielded of the cyclohexyl protons, appearing as a multiplet around δ 5.00 ppm. The remaining ten protons on the cyclohexane ring appear as complex multiplets corresponding to the axial and equatorial positions.

Table 1: ¹H NMR Spectral Data for this compound Data is synthesized from analogous compounds for illustrative purposes.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | ~8.52 | s (singlet) | - |

| H-5/H-7 | ~7.65-7.75 | m (multiplet) | - |

| H-6/H-8 | ~7.35-7.45 | m (multiplet) | - |

| H-1' (Cyclohexyl) | ~5.00 | m (multiplet) | - |

| H-2', H-3', H-4', H-5', H-6' (Cyclohexyl) | ~1.20-2.10 | m (multiplet) | - |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing a map of the molecule's carbon framework. The spectrum of this compound shows distinct resonances for the two carbonyl carbons, the aromatic and vinylic carbons of the coumarin system, and the aliphatic carbons of the cyclohexyl ring.

The lactone carbonyl carbon (C-2) is typically observed around δ 160.0 ppm, while the ester carbonyl carbon (C-11) is found slightly more downfield, around δ 163.1 ppm nih.gov. The olefinic and aromatic carbons of the coumarin nucleus resonate in the δ 116.0–155.0 ppm region. The carbon atom at the C-4 position is characteristically downfield due to its direct attachment to the electron-withdrawing carboxylate group. The carbons of the cyclohexyl ring appear in the upfield region, with the carbon atom bonded to the ester oxygen (C-1') resonating around δ 74.0 ppm. The other five aliphatic carbons of the cyclohexyl ring (C-2' to C-6') are observed between δ 23.0 and 34.0 ppm.

Table 2: ¹³C NMR Spectral Data for this compound Data is synthesized from analogous compounds for illustrative purposes.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Lactone C=O) | ~160.0 |

| Ester C=O | ~163.1 |

| C-3 | ~118.0 |

| C-4 | ~148.0 |

| C-4a | ~118.5 |

| C-5, C-6, C-7, C-8 | ~116.0-135.0 |

| C-8a | ~154.5 |

| C-1' (Cyclohexyl) | ~74.0 |

| C-2', C-6' (Cyclohexyl) | ~31.5 |

| C-3', C-5' (Cyclohexyl) | ~23.5 |

| C-4' (Cyclohexyl) | ~25.3 |

To confirm the assignments made from ¹H and ¹³C NMR spectra and to establish connectivity between atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity of the aromatic protons (H-5 through H-8) and map out the entire spin system of the cyclohexyl ring.

HSQC: This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC: This technique shows correlations between protons and carbons that are separated by two or three bonds. Crucially, an HMBC experiment would show a correlation between the H-1' proton of the cyclohexyl ring and the ester carbonyl carbon, as well as between the H-4 proton of the coumarin ring and the same ester carbonyl carbon. This long-range correlation provides definitive proof of the ester linkage between the coumarin-3-carboxylate moiety and the cyclohexyl group.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound provides clear evidence for its key functional groups. The most prominent features are the strong absorption bands corresponding to the two carbonyl groups. The lactone carbonyl (C=O) stretching vibration typically appears at a higher frequency, around 1736-1755 cm⁻¹, while the ester carbonyl stretching is observed at a slightly lower frequency, around 1701-1731 cm⁻¹ nih.gov. The spectrum also shows characteristic absorptions for the aromatic C=C stretching vibrations in the 1622–1450 cm⁻¹ region. The C-O stretching vibrations of the ester and lactone groups are found in the 1300–1100 cm⁻¹ range. The aliphatic C-H stretching of the cyclohexyl group is observed just below 3000 cm⁻¹.

Table 3: FTIR Spectral Data for this compound Data is synthesized from analogous compounds for illustrative purposes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | ~3050-3100 | Medium |

| C-H stretch (aliphatic) | ~2855-2930 | Medium-Strong |

| C=O stretch (lactone) | ~1745 | Strong |

| C=O stretch (ester) | ~1725 | Strong |

| C=C stretch (aromatic/vinylic) | ~1450-1620 | Medium-Strong |

| C-O stretch (ester/lactone) | ~1100-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing information about its structure through fragmentation patterns. For this compound (molecular formula C₁₆H₁₆O₄), the expected molecular weight is approximately 272.29 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 272. A characteristic fragmentation pathway for coumarin derivatives is the loss of a carbon monoxide (CO) molecule (28 Da) from the α-pyrone ring, which would yield a fragment ion at m/z 244. Another significant fragmentation would be the cleavage of the ester bond. This can occur in two ways: loss of the cyclohexoxy radical (•OC₆H₁₁) to give a fragment at m/z 173, or loss of cyclohexene (C₆H₁₀, 82 Da) via a McLafferty-type rearrangement, resulting in a fragment corresponding to coumarin-3-carboxylic acid at m/z 190. The cyclohexyl cation itself may be observed at m/z 83. These fragmentation patterns provide corroborating evidence for the proposed structure.

Table 4: Predicted Mass Spectrometry Fragmentation Data Data is synthesized from analogous compounds for illustrative purposes.

| m/z | Proposed Fragment Identity |

|---|---|

| 272 | [M]⁺ (Molecular Ion) |

| 244 | [M - CO]⁺ |

| 190 | [M - C₆H₁₀]⁺ (Coumarin-3-carboxylic acid) |

| 173 | [M - •OC₆H₁₁]⁺ (Coumarin-3-carbonyl cation) |

| 118 | [M - CO - C₆H₁₀O₂]⁺ (Benzofuran radical ion) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the molecular formula C₁₆H₁₆O₄, HRMS is employed to distinguish it from other potential compounds with the same nominal mass but different elemental formulas.

The theoretical exact mass of the neutral molecule is calculated by summing the masses of its most abundant isotopes. The protonated molecule, [M+H]⁺, is commonly observed in techniques like electrospray ionization (ESI). The precise measurement of this ion's m/z value allows for the confident assignment of the molecular formula. An experimentally determined mass that falls within a narrow tolerance (typically < 5 ppm) of the calculated value provides strong evidence for the proposed structure. While specific experimental HRMS data for this exact compound is not detailed in the provided sources, the expected values can be calculated.

Table 1: Theoretical Exact Mass Values for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₆H₁₇O₄⁺ | 273.1121 |

This technique is indispensable in structural elucidation, as it provides a level of certainty that low-resolution mass spectrometry cannot achieve, effectively minimizing interferences and confirming the elemental makeup of the synthesized compound uci.edu.

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of coumarin derivatives under electron ionization (EI) or collision-induced dissociation (CID) often follows characteristic pathways that help confirm the core structure and the nature of its substituents nih.govbenthamopenarchives.combenthamopen.com.

For this compound, the fragmentation is expected to initiate from the molecular ion (M⁺˙). A primary and well-documented fragmentation pathway for the coumarin nucleus involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, resulting in the formation of a stable benzofuran radical ion nih.govbenthamopen.com.

Key fragmentation steps anticipated for this molecule include:

Loss of Cyclohexene: A common fragmentation for cyclohexyl esters is the McLafferty-type rearrangement or simple cleavage, leading to the loss of cyclohexene (C₆H₁₀, 82 Da), resulting in an ion corresponding to 2-oxo-2H-chromene-3-carboxylic acid.

Loss of the Cyclohexyloxy Radical: Cleavage of the ester C-O bond can lead to the loss of the cyclohexyloxy radical (•OC₆H₁₁), forming an acylium ion.

Decarbonylation of the Coumarin Core: The characteristic loss of CO (28 Da) from the pyrone ring to yield a benzofuran-type fragment ion is a hallmark of coumarin mass spectra nih.govbenthamopen.com.

Subsequent Fragmentations: The initial fragment ions can undergo further losses of CO, H•, or other small neutral molecules, leading to a series of smaller, characteristic ions nih.gov.

By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, confirming the presence of both the coumarin-3-carboxylate core and the cyclohexyl ester moiety.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics and Electronic Transitions

The electronic absorption spectrum of this compound is dictated by the extensive π-conjugated system of the coumarin core. Coumarin derivatives are known to exhibit strong absorption bands in the near-UV region of the electromagnetic spectrum nih.gov. These absorptions are primarily attributed to π→π* electronic transitions within the benzopyrone chromophore.

The introduction of the carboxylate group at the C-3 position influences the electronic distribution within the coumarin system. In a non-polar solvent like dichloromethane (DCM), similar coumarin-3-carboxylate derivatives show a strong absorption maximum (λₘₐₓ) around 296-300 nm nih.gov. The position and intensity of these absorption bands can be sensitive to solvent polarity. The electronic transitions are characteristic of the electron-rich conjugated system of the coumarin nucleus .

Fluorescence Spectroscopy and Photophysical Properties

Coumarin derivatives are renowned for their fluorescent properties, making them valuable as laser dyes, optical brighteners, and fluorescent probes nih.gov. The fluorescence arises from the radiative decay of the first excited singlet state (S₁) to the ground state (S₀). Key photophysical properties include the emission maximum (λₑₘ), fluorescence quantum yield (Φբ), and fluorescence lifetime (τ).

For coumarin esters, these properties are highly dependent on the molecular structure and the solvent environment. Generally, coumarin-based fluorophores exhibit several desirable characteristics:

Large Stokes Shifts: A significant separation between the absorption and emission maxima, which is advantageous in fluorescence applications as it minimizes self-absorption.

High Photostability: Resistance to photochemical degradation upon exposure to light.

Sensitivity to Environment: The emission properties, particularly the emission maximum, can shift in response to changes in solvent polarity (solvatochromism) researchgate.net.

Table 2: Expected Photophysical Properties of Coumarin-3-Carboxylate Derivatives

| Property | Typical Range/Characteristic |

|---|---|

| Absorption Maxima (λₘₐₓ) | ~300-350 nm |

| Emission Maxima (λₑₘ) | ~380-450 nm (often in the blue region) |

| Stokes Shift (Δλ) | Large (often > 70 nm) researchgate.net |

| Fluorescence Quantum Yield (Φբ) | Variable, often moderate |

Investigation of Electron Delocalization Effects on Spectroscopic Responses

The spectroscopic properties of this compound are fundamentally governed by the extended π-electron delocalization across the benzopyrone scaffold nih.gov. The fusion of the benzene and α-pyrone rings creates a rigid, planar system with a rich conjugated π-system, which is responsible for its characteristic UV absorption and fluorescence .

The ester group at the C-3 position acts as an electron-withdrawing group, further influencing the electron density distribution. This substitution affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals determines the wavelength of the lowest energy absorption band (π→π* transition).

The delocalization of electrons leads to a redistribution of charge upon photoexcitation, often resulting in an excited state that is more polar than the ground state. This change in dipole moment is the reason for the observed solvatochromic shifts in fluorescence spectra, where more polar solvents tend to stabilize the excited state, leading to a red-shift (shift to longer wavelengths) in the emission spectrum researchgate.net. The stability of the coumarin core, enhanced by this extensive delocalization, contributes to the high fluorescence quantum yields and photostability seen in many of its derivatives nih.gov.

X-ray Crystallography

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A recent study successfully determined the crystal structure of this compound (referred to as CMR-1) mdpi.com.

Table 3: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Compound ID | CMR-1 | mdpi.com |

| Molecular Formula | C₁₆H₁₆O₄ | mdpi.com |

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | 6.1358 (8) | mdpi.com |

| b (Å) | 9.6241 (14) | mdpi.com |

| c (Å) | 12.1824 (17) | mdpi.com |

| α (°) | 95.904 (12) | mdpi.com |

| β (°) | 94.563 (11) | mdpi.com |

| γ (°) | 103.632 (12) | mdpi.com |

| Volume (ų) | 691.39 (17) | mdpi.com |

| Z | 2 | mdpi.com |

This crystallographic data provides an unambiguous confirmation of the molecular structure and offers insights into the supramolecular assembly of the compound in the solid state.

Computational Chemistry and Theoretical Investigations of Cyclohexyl 2 Oxo 2h Chromene 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a microscopic view of the electronic nature of cyclohexyl 2-oxo-2H-chromene-3-carboxylate. These theoretical methods are instrumental in elucidating the molecule's reactivity, stability, and spectroscopic properties.

Determination of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of coumarin (B35378) derivatives are largely dictated by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. wuxiapptec.com

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to compute the energies of these orbitals. sciencepublishinggroup.commaterialsciencejournal.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com For coumarin derivatives, these calculations help in understanding their potential as photosensitizers and their behavior in charge-transfer interactions. nih.gov While specific energy values for this compound are not detailed in the available literature, the general methodology allows for their theoretical prediction. The analysis of these orbitals provides insights into the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks.

Table 1: Representative Frontier Orbital Energies for a Coumarin Derivative Note: These values are illustrative for a generic coumarin structure and not specific to this compound. Calculations are typically performed using DFT methods like B3LYP with a basis set such as 6-311++G(d,p). sciencepublishinggroup.com

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

Analysis of Charge Distribution and Dipole Moments

Theoretical calculations have been performed to determine the dipole moment for this compound. For the molecular conformation observed in the solid crystalline state, the calculated dipole moment is 4.187 D. mdpi.com This significant dipole moment indicates a considerable separation of positive and negative charge centers within the molecule. The polarity is a key factor influencing the molecule's solubility, its ability to engage in intermolecular interactions such as hydrogen bonding, and its interaction with biological macromolecules. mdpi.comresearchgate.net

Table 2: Calculated Dipole Moment

| Compound | Dipole Moment (Debye) |

| This compound | 4.187 mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis offer a dynamic perspective on the behavior of this compound, revealing its flexibility and the nature of its interactions with its environment over time. researchgate.netnih.gov

Conformational Flexibility of the Cyclohexyl Ring and Chromene Core

The structure of this compound combines a rigid, planar coumarin core with a flexible cyclohexyl ring. core.ac.uk X-ray diffraction studies on related compounds confirm that the coumarin ring system itself is largely planar. core.ac.uk The primary sources of conformational flexibility in the molecule are the rotation around the single bonds connecting the ester group to the coumarin ring and the intrinsic flexibility of the cyclohexyl substituent.

The cyclohexyl ring typically adopts a stable chair conformation to minimize steric strain. core.ac.uk Furthermore, the orientation of the ester group relative to the coumarin lactone can lead to different conformers, which may be described as syn or anti depending on the relative direction of the carbonyl bonds. nih.gov Studies on coumarin esters with cycloalkyl groups have shown that bulky substituents like cyclohexyl can alter the orientation of the ester group relative to the coumarin ring, deviating from the planar alignment seen in simpler derivatives. mdpi.com This conformational adaptability can influence the molecule's packing in the solid state and its binding affinity in biological contexts.

Dynamics of Intermolecular Interactions in Condensed Phases

In condensed phases, such as the solid crystalline state, the arrangement of molecules is governed by a network of intermolecular interactions. For this compound, structural analysis reveals that the crystal architecture is primarily determined by weak C-H···O hydrogen bonds. mdpi.comresearchgate.net These interactions form between the hydrogen atoms on the cyclohexyl and coumarin moieties and the electronegative oxygen atoms of the carbonyl groups on neighboring molecules.

Notably, despite the presence of aromatic rings in the coumarin core, π-π stacking interactions, which are common in many aromatic compounds, are found to be negligible in this particular derivative. mdpi.com The introduction of the bulky cyclohexyl group appears to favor a packing arrangement stabilized by a network of weak hydrogen bonds rather than stacking of the aromatic systems. Understanding these noncovalent interactions is essential for predicting crystal structure and material properties. doaj.org

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. These models use calculated molecular descriptors—such as electronic, steric, and hydrophobic parameters—to predict the properties of new or untested compounds.

Correlation of Calculated Descriptors with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is its ability to predict and interpret spectroscopic data. For coumarin derivatives, Density Functional Theory (DFT) is a commonly employed method to calculate molecular descriptors that can be correlated with experimental findings from techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comresearchgate.net

Theoretical calculations of vibrational frequencies using DFT can be correlated with experimental FT-IR spectra to assign characteristic peaks to specific vibrational modes of the molecule. For instance, the stretching vibrations of the carbonyl groups (lactone and ester) and the C=C bonds within the coumarin ring are prominent features. By comparing the calculated and experimental wavenumbers, a deeper understanding of the molecule's vibrational properties can be achieved. tandfonline.com

Similarly, theoretical calculations of NMR chemical shifts (¹H and ¹³C) can aid in the assignment of experimental spectra. tandfonline.comresearchgate.net The calculated chemical shifts for the protons and carbons in the cyclohexyl ring, the coumarin scaffold, and the ester group can be compared with the experimental data to confirm the molecular structure and understand the electronic environment of each nucleus.

Table 1: Illustrative Correlation of Calculated and Experimental Spectroscopic Data for a Generic Coumarin Derivative

| Spectroscopic Data | Calculated Descriptor (DFT) | Experimental Observation | Correlation |

| FT-IR | Vibrational Frequency (cm⁻¹) | Wavenumber (cm⁻¹) | Assignment of characteristic peaks to specific molecular vibrations. |

| Lactone C=O Stretch | ~1750 cm⁻¹ | ~1730 cm⁻¹ | Confirms the presence and electronic environment of the lactone carbonyl. |

| Ester C=O Stretch | ~1720 cm⁻¹ | ~1700 cm⁻¹ | Confirms the presence and electronic environment of the ester carbonyl. |

| ¹H NMR | Chemical Shift (ppm) | Chemical Shift (ppm) | Assignment of protons to specific positions in the molecule. |

| H-4 (Coumarin) | ~8.5 ppm | ~8.4 ppm | Provides insight into the electronic nature of the pyrone ring. |

| Cyclohexyl Protons | 1.2 - 2.0 ppm | 1.1 - 1.9 ppm | Confirms the conformation and electronic environment of the cyclohexyl ring. |

| ¹³C NMR | Chemical Shift (ppm) | Chemical Shift (ppm) | Assignment of carbons to specific positions in the molecule. |

| Lactone C=O | ~160 ppm | ~159 ppm | Characterizes the lactone carbonyl carbon. |

| Ester C=O | ~165 ppm | ~164 ppm | Characterizes the ester carbonyl carbon. |

Note: The values presented in this table are illustrative and based on typical data for coumarin derivatives. Specific values for this compound would require dedicated computational and experimental studies.

Prediction of Photophysical and Electronic Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the photophysical and electronic properties of molecules like this compound. bohrium.commdpi.com These calculations can provide insights into the molecule's absorption and emission spectra, as well as its frontier molecular orbitals (HOMO and LUMO).

TD-DFT calculations can predict the maximum absorption wavelength (λmax), which corresponds to the electronic transition from the ground state to the first excited state. bohrium.com This information is valuable for understanding the molecule's interaction with light and its potential applications in areas such as fluorescent probes. The nature of these transitions, often characterized as π→π* transitions within the coumarin core, can also be elucidated. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of HOMO and LUMO densities across the molecule can reveal the regions most likely to be involved in electron donation and acceptance, respectively.

Table 2: Predicted Photophysical and Electronic Properties of a Generic Coumarin Ester

| Property | Computational Method | Predicted Value/Information | Significance |

| Maximum Absorption (λmax) | TD-DFT | ~300-350 nm | Predicts the wavelength of maximum light absorption, relevant for UV-Vis spectroscopy. |

| Emission Wavelength | TD-DFT | ~380-450 nm | Predicts the fluorescence emission spectrum. |

| HOMO Energy | DFT | -6.0 to -7.0 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | DFT | -1.5 to -2.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | DFT | ~4.0 to 5.0 eV | Relates to the chemical reactivity and stability of the molecule. |

Note: These values are estimations for a generic coumarin ester and would need to be specifically calculated for this compound.

Molecular Docking for Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Simulation of Binding Modes with Generic Receptor Models

In the absence of a specific known target, molecular docking can be performed with generic or representative receptor models to explore the potential binding modes of this compound. These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are likely to govern the binding of this compound. mdpi.comabap.co.in

The coumarin core, with its lactone carbonyl oxygen, can act as a hydrogen bond acceptor. The ester carbonyl oxygen can also participate in hydrogen bonding. The cyclohexyl group, being nonpolar, is likely to engage in hydrophobic interactions within a receptor's binding pocket. The planar coumarin ring system can also form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Table 3: Potential Intermolecular Interactions of this compound in a Generic Receptor Binding Site

| Molecular Feature | Type of Interaction | Potential Interacting Amino Acid Residues |

| Lactone Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Cyclohexyl Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |

| Coumarin Ring System | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

Application of Advanced Docking Algorithms (e.g., Induced Fit Docking, Quantum Polarized Ligand Docking)

Standard molecular docking often treats the receptor as a rigid entity. However, in reality, both the ligand and the receptor can undergo conformational changes upon binding. Advanced docking algorithms, such as Induced Fit Docking (IFD), account for this flexibility, providing a more accurate representation of the binding process. researchgate.netacs.org IFD allows for side-chain and even backbone movements in the receptor, which can be crucial for accommodating the ligand and revealing more realistic binding poses.

Quantum Polarized Ligand Docking (QPLD) is another advanced technique that enhances the accuracy of docking simulations. nih.gov It incorporates quantum mechanical calculations to describe the ligand's electronic properties more accurately, particularly its charge distribution and polarizability, within the context of the protein's electric field. This approach can lead to a more precise prediction of binding energies and interaction geometries, especially when electrostatic interactions play a significant role. nih.gov While specific studies on this compound using these advanced methods are not yet available, their application to similar coumarin derivatives has demonstrated their potential to yield more reliable and detailed insights into ligand-receptor interactions. acs.org

Advanced Material Science Applications and Photonic Device Potential

Design and Development as Fluorescent Probes and Sensors

Coumarin (B35378) derivatives are attractive platforms for the development of fluorescent optical probes due to their adaptable structure and significant changes in optical signals upon interaction with target analytes. mdpi.com The core structure allows for the strategic placement of substituents that can create selective coordination sites or responsive moieties, enabling the detection of various ions and molecules. mdpi.comacadpubl.eu

The design of coumarin-based fluorescent sensors is largely governed by fundamental photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.net The 2-oxo-2H-chromene-3-carboxylate structure is a classic example of a "push-pull" chromophore. The coumarin lactone ring acts as an electron acceptor, particularly at the 3- and 4-positions. rsc.org When an electron-donating group is present elsewhere on the ring (commonly the 7-position), an ICT state can be formed upon photoexcitation. acs.org This charge transfer character is sensitive to the local environment, leading to changes in fluorescence emission based on solvent polarity or binding to an analyte.

For cyclohexyl 2-oxo-2H-chromene-3-carboxylate, the ester group at the 3-position is electron-withdrawing, which enhances the electron-accepting nature of the pyrone ring. acs.org This structural feature is crucial for creating a pronounced ICT effect. The sensitivity of these probes can be finely tuned by modifying substituents on the coumarin ring. acadpubl.eu Interaction with a target analyte, such as a metal ion, can inhibit or enhance PET or ICT processes, leading to a fluorescence "turn-off" or "turn-on" response. researchgate.net

A desirable property for optical probes is a large Stokes shift (the separation between absorption and emission maxima), as it minimizes the overlap between excitation and emission spectra, thereby enhancing detection sensitivity. mdpi.com Many coumarin derivatives are known to exhibit Stokes shifts large enough (often >100 nm) to be effective in sensing applications. mdpi.com

The responsiveness of coumarin-based sensors is rooted in their excited-state dynamics. Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). The fate of this excited state determines the observed fluorescence. In sensing applications, the interaction with an analyte alters the de-excitation pathways.

For example, in a PET-based sensor, a nearby electron-rich group can transfer an electron to the excited fluorophore, quenching fluorescence through a non-radiative pathway. When a target ion binds to this electron-rich group, the electron transfer is prevented, restoring fluorescence. researchgate.net Similarly, analyte binding can alter the energy of the ICT state, causing a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity (fluorometric sensing). researchgate.net

The solvent environment also plays a critical role. The response of fluorescence emission yield and lifetime to changes in solvent polarity is a sensitive function of the coumarin's substitution pattern. nih.gov For dyes with enlarged excited-state dipole moments, polar protic media like water can be particularly effective at inhibiting fluorescence. nih.gov This is often attributed to the stabilization of the excited ICT state, which can narrow the energy gap to the ground state, promoting non-radiative decay, or facilitate conversion to a non-emissive "twisted" intramolecular charge-transfer (TICT) state. nih.govnsf.gov

Utilization as Laser Dyes and Optical Brighteners

The strong fluorescence and high quantum yields characteristic of many coumarin derivatives make them excellent candidates for use as laser dyes and optical brighteners. acs.orgnih.gov These applications leverage the ability of the coumarin core to efficiently absorb light (typically in the UV or near-UV range) and re-emit it at longer, visible wavelengths. nih.govrsc.org

Coumarin derivatives are well-established laser dyes that operate in the blue-green region of the spectrum. mdpi.com The efficiency of a laser dye is dependent on several key photophysical properties: a high fluorescence quantum yield, strong absorption at the pump wavelength, good photostability, and minimal triplet-state losses (TSLs). mdpi.comnih.gov

Structural modification is the primary strategy for optimizing these properties. The classic design for an efficient coumarin laser dye involves placing a strong electron-donating group, such as an amino group (-NH₂ or -NR₂), at the 7-position and an electron-withdrawing group at the 3- or 4-position. mdpi.comacs.org In this compound, the carboxylate group at the C3-position serves this electron-withdrawing role. acs.org

A major inefficiency in laser dyes is the loss of excited molecules to a non-lasing triplet state via intersystem crossing (ISC). mdpi.comnih.gov Minimizing the ISC rate (k_ISC) is therefore crucial for maximizing lasing efficiency. mdpi.com Theoretical and experimental studies show that substituents can be used to tune the rates of fluorescence (k_flu) versus ISC. For instance, amino-substituted coumarins tend to exhibit higher fluorescence rates and reduced triplet-state losses compared to hydroxyl-substituted analogues. mdpi.com The bulky cyclohexyl group in the title compound may influence photostability by sterically hindering intermolecular interactions that could lead to degradation.

| Coumarin Dye | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Lasing Range (nm) |

|---|---|---|---|---|

| Coumarin 1 (C1) | 373 | 450 | 0.73 | 445-485 |

| Coumarin 120 (C120) | 348 | 440 | 0.74 | 432-455 |

| Coumarin 153 (C153) | 423 | 530 | 0.58 | 518-570 |

| Coumarin 314 (C314) | 436 | 486 | 0.85 | 470-530 |

Data compiled from various sources on common coumarin laser dyes to illustrate typical properties.

Coumarins are widely used as optical brightening agents (OBAs) or fluorescent whitening agents (FWAs) in polymers and textiles. rsc.orgmdpi.com They function by absorbing invisible UV radiation and re-emitting it as visible blue light, which counteracts any inherent yellowing of the material, resulting in a brighter, whiter appearance. rsc.orgnih.gov

The integration of coumarin derivatives into solid matrices is a common method for creating robust optical materials. Doping polymers such as polystyrene (PS), polymethyl methacrylate (B99206) (PMMA), or polyvinyl alcohol (PVA) with coumarin dyes can produce materials with efficient laser gain or enhanced brightness. researchgate.netmdpi.comrsc.org For use as optical brighteners, non-ionic coumarins are particularly suitable for whitening plastics like polyester, polyamides, and PVC. mdpi.com

The choice of the host matrix and the compatibility of the coumarin derivative are crucial. The cyclohexyl group in this compound is a bulky, aliphatic moiety that can improve its solubility and dispersion in non-polar polymer matrices. researchgate.net Researchers have successfully incorporated coumarin-3-carboxylic acid and its esters into PVA films, demonstrating that the polymer matrix can activate phosphorescence from these molecules. mdpi.com Furthermore, coumarin-based monomers can be copolymerized with other monomers to create multifunctional fluorescent polymers that act as brighteners, light stabilizers, and sizing agents, for example in the paper industry. researchgate.netresearchgate.net

Role in Photosensitization and Photoinduced Processes

Beyond fluorescence, the excited states of coumarin derivatives can initiate a range of chemical reactions, making them useful as photosensitizers and photoinitiators. mdpi.comnih.gov A photosensitizer is a molecule that, upon absorbing light, can induce a chemical reaction in another molecule. This often involves energy or electron transfer from the excited photosensitizer.

The key to many photosensitization processes is the triplet excited state (T₁). After initial excitation to the singlet state (S₁), the molecule can undergo intersystem crossing (ISC) to the longer-lived triplet state. nih.govwikipedia.org This triplet state has sufficient energy and lifetime to interact with other molecules. A common process is energy transfer to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen (¹O₂), a cornerstone of Type II photodynamic therapy. mdpi.com While many simple coumarins have low ISC yields, structural modifications such as halogenation or thionation can significantly enhance the formation of the triplet state. nih.govrsc.org Recent research has demonstrated coumarin-based photosensitizers with high singlet oxygen quantum yields (e.g., 0.839). mdpi.com

In addition to generating reactive oxygen species, coumarins are highly effective as photoinitiators for polymerization. mdpi.comrsc.org Coumarin-3-carboxylic acid and its derivatives have been shown to be high-performance photoredox catalysts for both free radical and cationic polymerization under visible light (e.g., 405 nm LED). mdpi.commdpi.com These photoinitiating systems typically involve two or three components, where the excited coumarin interacts with a co-initiator, such as an iodonium (B1229267) salt (Iod) or an amine. mdpi.comnih.gov In these systems, the excited coumarin can either be reduced or oxidized, generating reactive species (radicals or cations) that initiate the polymerization chain reaction. rsc.org This technology is particularly valuable for applications like 3D printing and the synthesis of photocomposites. researchgate.netmdpi.com

Another significant photoinduced process for coumarins is the reversible [2+2] photocycloaddition reaction. nih.gov Upon irradiation with UV light (typically >300 nm), two coumarin moieties can dimerize to form a cyclobutane (B1203170) ring. This dimerization can be reversed by irradiation with shorter wavelength UV light (e.g., 254 nm). This photoreversible behavior has been exploited to create photo-crosslinkable polymers for applications in self-healing materials and photoactive surfaces. nih.gov

| Photoinitiating System (wt%) | Irradiation Source | Final Conversion (FC%) |

|---|---|---|

| CoumA / Iodonium salt (0.1% / 1%) | LED @ 405 nm | 58% |

| CoumA / Amine (NPG) (0.1% / 1%) | LED @ 405 nm | 45% |

| CoumA / Iodonium salt / Amine (NPG) (0.1% / 1% / 1%) | LED @ 405 nm | 62% |

Data adapted from studies on coumarin-based photoinitiating systems to show representative efficiencies. nih.gov

Investigation of Singlet Oxygen Generation and Electron Transfer Mechanisms

The ability of a molecule to generate singlet oxygen (¹O₂) upon photoexcitation is a critical attribute for applications in photodynamic therapy, photocatalysis, and photosensitized oxidations. This process is intimately linked with the molecule's ability to undergo intersystem crossing to a long-lived triplet excited state, which can then transfer its energy to ground-state molecular oxygen (³O₂).

Upon formation of the triplet excited state of the coumarin derivative, it can interact with ground-state triplet oxygen. Through a process called triplet-triplet annihilation, the coumarin molecule returns to its ground state while exciting the oxygen molecule to its highly reactive singlet state.

Electron Transfer Mechanisms:

Photoexcited coumarin derivatives can also participate in electron transfer reactions. nih.govinstras.com Upon absorption of light, the coumarin moiety can act as either an electron donor or an electron acceptor, depending on the surrounding chemical environment and the nature of its substituents. nih.govnih.gov In the case of this compound, the ester group at the 3-position is electron-withdrawing, which can influence the electron density distribution in the excited state.

Photoinduced electron transfer (PET) can occur from an electron donor to the excited coumarin, resulting in the formation of a radical anion of the coumarin and a radical cation of the donor. nih.gov Conversely, the excited coumarin can donate an electron to an acceptor, forming a coumarin radical cation and an acceptor radical anion. The feasibility of these processes is governed by the redox potentials of the coumarin derivative and the interacting species. The formation of long-lived charge-separated states is a particularly desirable outcome for applications in energy conversion. nih.gov

To illustrate the influence of substituents on the photophysical properties relevant to these mechanisms, the following table presents hypothetical data based on general trends observed in coumarin derivatives.

| Derivative | Absorption Max (nm) | Fluorescence Max (nm) | Triplet Quantum Yield (ΦT) |

| Ethyl 2-oxo-2H-chromene-3-carboxylate | 310 | 380 | 0.15 |

| Phenyl 2-oxo-2H-chromene-3-carboxylate | 325 | 400 | 0.25 |

| This compound | 312 | 385 | (Predicted to be similar to ethyl ester) |

Application in Photochemical Energy Conversion Systems

The potential for photoinduced electron transfer and the ability to act as photosensitizers make coumarin derivatives, including this compound, promising candidates for applications in photochemical energy conversion systems, such as dye-sensitized solar cells (DSSCs). nih.govacs.org In a DSSC, a photosensitizer (dye) is adsorbed onto the surface of a wide-bandgap semiconductor (like TiO₂).

The general mechanism in a coumarin-sensitized solar cell is as follows:

Light Absorption: The coumarin dye absorbs photons, promoting an electron to a higher energy level (excited state).

Electron Injection: The excited dye injects an electron into the conduction band of the semiconductor (e.g., TiO₂).

Dye Regeneration: The oxidized dye is reduced back to its ground state by a redox mediator (e.g., I⁻/I₃⁻ couple) in the electrolyte.

Mediator Regeneration: The oxidized mediator is regenerated at the counter electrode by the electrons that have traveled through the external circuit.

The following table outlines key parameters for photosensitizers in energy conversion systems and provides hypothetical target values for a coumarin-based dye.

| Parameter | Desired Characteristic | Hypothetical Target for a Coumarin Dye |

| Absorption Spectrum | Broad and intense in the visible region | 400-550 nm |

| Molar Extinction Coefficient (ε) | High (> 10,000 M⁻¹cm⁻¹) | > 15,000 M⁻¹cm⁻¹ |

| Excited State Oxidation Potential | Sufficiently negative for electron injection | < -0.8 V vs. NHE |

| Ground State Oxidation Potential | Sufficiently positive for regeneration by electrolyte | > 0.4 V vs. NHE |

| Photostability | High | > 10⁶ cycles |

Note: This table presents idealized parameters for a photosensitizer in a photochemical energy conversion system and is for illustrative purposes.

Structure Property Relationships in Cyclohexyl 2 Oxo 2h Chromene 3 Carboxylate and Analogues

Influence of the Cyclohexyl Substituent on Molecular Conformation and Supramolecular Assembly

The introduction of a bulky, flexible cyclohexyl group at the C-3 ester position significantly impacts the molecule's conformation and how it arranges itself in the solid state. Unlike simpler alkyl esters where the coumarin (B35378) skeleton and the substituent tend to be coplanar, the presence of the cyclohexyl moiety induces notable deviations from planarity. mdpi.com

Steric and Stereoelectronic Effects of the Cyclohexyl Group

The conformational behavior of the cyclohexyl ring is primarily governed by a combination of steric and stereoelectronic effects.

Comparative Analysis with Other Cycloalkyl and Alkyl Esters

A comparative analysis of cyclohexyl 2-oxo-2H-chromene-3-carboxylate (CMR-1) with other cycloalkyl esters, such as those derived from menthol (CMR-2) and isopulegol, reveals the profound impact of the ester group's structure on the molecular and crystal architecture. mdpi.com

Studies on coumarin-3-carboxylic acid esters with different cycloalkyl groups (cyclohexyl, menthyl, and iso-pulegyl) show that the bulky substituents alter the orientation of the ester group's carbonyl relative to the coumarin ring. mdpi.com In the solid state, the supramolecular assembly of these compounds is dominated by weak C-H···O hydrogen bonds rather than π-π stacking interactions, which are found to be negligible. mdpi.comsemanticscholar.orgdntb.gov.ua The introduction of bulky cyclohexyl-based substituents, like menthyl, increases the localized character of the hydrogen bond acceptors on the coumarin molecule. mdpi.com For instance, in menthyl 2-oxo-2H-chromene-3-carboxylate, the dihedral angle between the ester group plane and the coumarin ring system is 43.8°, highlighting a significant twist. nih.govresearchgate.net This contrasts with simpler alkyl-substituted coumarins, which tend to exhibit a more planar alignment. mdpi.com

| Compound | Ester Substituent | Key Dihedral Angle (°) (Plane of Ester Group vs. Coumarin Ring) | Dominant Intermolecular Interaction |

|---|---|---|---|

| This compound | Cyclohexyl | Data Not Specified | C-H···O Hydrogen Bonds mdpi.com |

| Menthyl 2-oxo-2H-chromene-3-carboxylate | Menthyl | 43.8 nih.gov | C-H···O Hydrogen Bonds nih.gov |

| Simple Alkyl Esters (e.g., Methyl, Ethyl) | Alkyl | Tend towards coplanarity | Varies (π-π stacking can be more significant) |

Correlation between Structural Features and Spectroscopic Signatures

The unique structural arrangement of this compound directly translates to its characteristic spectroscopic properties.

Positional and Electronic Effects of Substituents on NMR Spectra

The ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of coumarin derivatives are highly sensitive to the electronic environment of the nuclei. The chemical shifts of protons and carbons in the coumarin core can be significantly influenced by the nature and position of substituents. nih.govshd.org.rs

For this compound, the ¹H NMR spectrum shows a characteristic singlet for the C4-H proton at approximately 8.44–8.49 ppm. mdpi.com The protons of the cyclohexyl ring appear as multiplets in the upfield region, typically between 1.80 and 2.02 ppm, with the CH proton attached to the ester oxygen appearing further downfield around 5.06–5.09 ppm. mdpi.com

In the ¹³C NMR spectrum, the carbonyl carbons of the lactone and ester groups are the most deshielded. The chemical shifts of the aromatic carbons in the coumarin ring are influenced by the electron-withdrawing nature of the α,β-unsaturated lactone system. researchgate.net Adding substituents to the benzene (B151609) ring of the coumarin would further alter the chemical shifts; electron-donating groups generally cause upfield shifts (shielding), while electron-withdrawing groups cause downfield shifts (deshielding) of the nearby carbon and proton signals. nih.gov

| Nucleus | Typical Chemical Shift (δ, ppm) in CDCl₃ | Assignment |

|---|---|---|

| ¹H | 8.44 - 8.49 (s) | C4-H of Coumarin Ring mdpi.com |

| ¹H | 5.06 - 5.09 (m) | CH of Cyclohexyl Ring (attached to Oxygen) mdpi.com |

| ¹H | 1.80 - 2.02 (m) | Other Cyclohexyl Protons mdpi.com |

| ¹³C | ~160-165 | Carbonyl Carbons (Ester and Lactone) researchgate.netstackexchange.com |

| ¹³C | ~116-155 | Aromatic and Vinylic Carbons of Coumarin Ring researchgate.netstackexchange.com |

| ¹³C | ~70-80 | CH of Cyclohexyl Ring (attached to Oxygen) |

| ¹³C | ~20-40 | Other Cyclohexyl Carbons |

Relationship Between Molecular Architecture and UV-Vis/Fluorescence Characteristics

The fluorescence of coumarins is one of their most studied properties and is highly dependent on their molecular structure. The parent coumarin is weakly fluorescent, but the introduction of an electron-withdrawing group at the C-3 position and an electron-donating group at the C-7 position can dramatically increase the fluorescence quantum yield. nih.gov This is due to the creation of an intramolecular charge transfer (ICT) system from the donor to the acceptor upon photoexcitation.

For this compound, the ester group at the C-3 position acts as an electron-withdrawing group. The photophysical properties are therefore sensitive to further substitution on the coumarin's benzene ring. The orientation of the C-3 ester group, influenced by the bulky cyclohexyl substituent, can also affect the photophysics by altering the electronic coupling and conformational landscape of the excited state. acs.org

The absorption and emission maxima of coumarin derivatives are sensitive to solvent polarity, a phenomenon known as solvatochromism. srce.hr The fluorescence properties, including quantum yield and emission wavelength, can be finely tuned by strategic placement of substituents on the coumarin framework. nih.govacgpubs.org For instance, the introduction of a dimethylamino group at the C-7 position typically results in a significant red-shift in emission and a high quantum yield. srce.hr

Structure-Reactivity Correlations in Synthetic Transformations

The 2-oxo-2H-chromene-3-carboxylate scaffold is a versatile building block in organic synthesis, and its reactivity is dictated by its inherent structural and electronic features. The molecule possesses several reactive sites, including the C3-C4 double bond, the ester carbonyl, and the lactone ring.

The C3-C4 double bond is part of an α,β-unsaturated system, making the C4 position susceptible to nucleophilic attack (Michael addition). nih.govrsc.org The presence of the electron-withdrawing carboxylate group at C-3 enhances this reactivity. However, the reactivity can be influenced by the steric bulk of the cyclohexyl group, which may hinder the approach of nucleophiles.

The ester group itself can undergo typical reactions such as hydrolysis or amidation. For example, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of the corresponding carbohydrazide (B1668358), though under certain conditions, this reaction can also induce cleavage of the pyrone ring. derpharmachemica.com Similarly, reactions with amines can result in either amidation or ring-opening, depending on the reaction conditions and the nature of the amine. acgpubs.org

Furthermore, the coumarin-3-carboxylate system can participate in various cycloaddition reactions, such as [2+2] and [4+2] Diels-Alder reactions, across the C3-C4 double bond. acgpubs.orgrsc.orgresearchgate.net The reactivity and stereoselectivity of these transformations are influenced by the electronic nature of the coumarin ring and the steric properties of the C-3 substituent. Decarboxylative functionalization, where the carboxyl group is removed and replaced with another functionality at the C-3 or C-4 position, is another important transformation for this class of compounds. ias.ac.inresearchgate.net

Impact of Substituents on Reaction Kinetics and Selectivity

The chemical reactivity of the coumarin core in this compound is significantly influenced by the presence of various substituents on the benzopyran ring. These substituents can alter the electron density distribution within the molecule, thereby affecting the rates (kinetics) and outcomes (selectivity) of chemical reactions. The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—plays a pivotal role in this modulation. libretexts.orgmdpi.com

Electron-donating groups (EDGs) such as hydroxyl (-OH), methoxy (-OCH3), and alkyl (-CH3) groups increase the electron density of the aromatic ring. mdpi.com This enhancement makes the coumarin system more nucleophilic and thus more reactive towards electrophiles, accelerating the rate of electrophilic substitution reactions. libretexts.orglumenlearning.com Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), carboxyl (-COOH), and halo groups (-Cl, -Br) decrease the electron density of the ring. mdpi.comlumenlearning.com This deactivation slows down the reaction rate for electrophilic substitutions. lumenlearning.com

The influence of these groups is transmitted through two primary mechanisms: inductive and resonance effects. libretexts.orgucsb.edu

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between the substituent and the carbon atom to which it is attached. libretexts.orgucsb.edu EWGs exert a negative inductive effect (-I), pulling electron density away from the ring, while alkyl groups typically exert a weak positive inductive effect (+I), donating electron density. lumenlearning.comucsb.edu

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org Substituents with lone pairs of electrons, like -OH and -OCH3, can donate electron density to the ring through a positive resonance effect (+R). libretexts.org Conversely, groups with pi bonds to electronegative atoms, such as -NO2 and -COOH, withdraw electron density via a negative resonance effect (-R). libretexts.org

The position of the substituent also dictates the regioselectivity of a reaction. Activating groups like -OH and -CH3 are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. lumenlearning.com Deactivating groups are generally meta-directors. libretexts.org

A study on coumarin-3-carboxylic acid derivatives highlighted how substituents modulate biological activity, a key aspect of selectivity. The study found that introducing substituents at the 6 and 8 positions of the coumarin ring significantly influenced the compound's inhibitory activity at N-Methyl-D-Aspartate receptors (NMDARs). nih.gov Specifically, the presence of 6,8-dibromo or 6,8-diiodo groups enhanced the inhibitory effect. nih.gov This demonstrates that the electronic and steric properties of substituents can fine-tune the interaction of the molecule with a biological target, thereby controlling its functional selectivity.

| Substituent Group | Example | Electronic Effect | Impact on Reaction Rate (Electrophilic Substitution) | Directing Effect |

|---|---|---|---|---|

| Activating | -OH, -OCH3, -CH3 | Electron-Donating (+I, +R) | Increases | Ortho, Para |

| Deactivating | -NO2, -COOH, -CHO | Electron-Withdrawing (-I, -R) | Decreases | Meta |

| Deactivating (Halogens) | -Br, -Cl, -I | Electron-Withdrawing (-I) > Electron-Donating (+R) | Decreases | Ortho, Para |

Rational Design of Functionalized Chromene-3-carboxylates for Targeted Synthesis

The understanding of structure-property relationships, particularly how substituents affect reaction kinetics and selectivity, forms the foundation for the rational design of novel functionalized chromene-3-carboxylates. By strategically selecting and placing substituents on the coumarin scaffold, chemists can tailor the properties of the resulting molecules for specific applications, a process known as targeted synthesis. nih.gov

This design-led approach is particularly valuable in medicinal chemistry and materials science. For instance, researchers have developed new 2H-chromene-3-carboxamide derivatives as potential inhibitors for human monoamine oxidase B (hMAO-B), an enzyme implicated in neurological disorders. nih.gov The design process involves creating a series of analogues with different substituents and evaluating their activity to establish a structure-activity relationship (SAR). nih.gov

A notable example of rational design is the modification of coumarin-3-carboxylic acid derivatives to modulate their activity at NMDARs. nih.gov An SAR study revealed several key insights:

Substitution at the 6- and 8-positions with bulky, electron-withdrawing groups like bromo and iodo enhanced inhibitory activity. nih.gov

Surprisingly, the introduction of a small, electron-donating methyl group at the 4-position converted the compound from an inhibitor to a potentiator of NMDAR activity. nih.gov

These findings provide a clear roadmap for the targeted synthesis of new compounds. A researcher aiming to develop a more potent NMDAR inhibitor would focus on synthesizing analogues with various halogen combinations at the 6 and 8 positions. Conversely, to design a potentiator, one would explore different alkyl substitutions at the 4-position. nih.gov This iterative process of design, synthesis, and testing allows for the optimization of molecules for a desired biological or chemical function.